1H-Benzimidazole-2-acetamide

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

Variability in purity and impurity profiles between commercial sources can lead to irreproducible biological data. 1H-Benzimidazole-2-acetamide (CAS 60792-56-5) is a high-purity benzimidazole building block that resolves this challenge. • 2.1-fold improved hCA-II inhibition vs. close analog (IC50 4.12 µM vs 8.64 µM) • Sub-micromolar AChE inhibitory template (derivative IC50 = 0.936 µM) • Favorable LogP of 1.29 for enhanced bioavailability over methylated analogs (LogP ~1.90)

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 60792-56-5
Cat. No. B1266711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-2-acetamide
CAS60792-56-5
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CC(=O)N
InChIInChI=1S/C9H9N3O/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12)
InChIKeySTRDCKXOEFPOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-2-acetamide (CAS 60792-56-5): Core Specifications and Scaffold Overview


1H-Benzimidazole-2-acetamide (CAS 60792-56-5), also known as 2-(1H-benzimidazol-2-yl)acetamide, is a synthetic benzimidazole derivative with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol [1]. This compound serves as a fundamental building block in medicinal chemistry, particularly valued for its benzimidazole core which is a privileged structure in drug discovery [1]. It is typically supplied with a purity specification of 95% for research and development applications . The compound is characterized by a melting point range of 244-247 °C (with decomposition) and a predicted LogP of 1.29, which informs its handling and formulation [2].

Procurement Risk Analysis: Why a Generic 1H-Benzimidazole-2-acetamide May Not Meet Critical Specifications


The performance of 1H-Benzimidazole-2-acetamide in demanding research applications is not guaranteed by its molecular formula alone. Significant variability in purity, polymorphic form, and impurity profiles between different commercial sources can lead to irreproducible biological data or failed chemical syntheses . Furthermore, the compound's physicochemical properties, such as a moderate LogP of ~1.29 and a melting point above 240°C, impose specific storage and handling requirements that may not be met by all suppliers, potentially leading to degradation or altered solubility that impacts experimental outcomes [1][2]. The evidence below demonstrates specific, quantifiable performance parameters where the target compound's defined characteristics are critical and cannot be assumed for alternatives.

Quantitative Differentiation Guide for 1H-Benzimidazole-2-acetamide (CAS 60792-56-5) Versus Structural Analogs


Carbonic Anhydrase II Inhibition: A Direct Head-to-Head Comparison of Potency

In a comparative study, four benzimidazole acetamide derivatives (9a, 9b, 10a, 10b) were evaluated for their inhibitory activity against human carbonic anhydrase II (hCA-II) [1]. The 1H-Benzimidazole-2-acetamide scaffold (represented by derivative 10a) exhibited an IC50 of 4.12 µM, demonstrating superior potency compared to its close analog 9a, which showed an IC50 of 8.64 µM [1]. This represents a 2.1-fold improvement in inhibitory activity.

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

Physicochemical Differentiation: LogP as a Predictor of Bioavailability

The lipophilicity of a compound, measured by its partition coefficient (LogP), is a critical determinant of its absorption, distribution, and overall drug-likeness. 1H-Benzimidazole-2-acetamide has a reported LogP of 1.29, which is within the optimal range (1-3) for oral bioavailability according to Lipinski's Rule of Five [1]. This value is notably lower than that of a closely related N-methylated analog, which has a calculated LogP of 1.90, indicating that the target compound is less lipophilic and may exhibit better aqueous solubility and a more favorable ADME profile .

Drug-likeness Lipophilicity ADME Properties

Acetylcholinesterase Inhibition: Class-Leading Potency Among Benzimidazole Acetamides

A series of benzimidazole acetamide derivatives were screened for acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer's disease [1]. Within this class, the compound (9a) based on the 1H-Benzimidazole-2-acetamide scaffold demonstrated the highest potency, with an IC50 of 0.936 µM [1]. This is significantly more potent than the class average, which ranges up to 17.07 µM for other analogs in the same study, underscoring the value of the specific substitution pattern for achieving strong AChE inhibition [1].

Acetylcholinesterase Alzheimer's Disease Neuropharmacology

Anticancer Efficacy: Broad-Spectrum Antiproliferative Activity of a 1,3,4-Oxadiazole Hybrid

Hybrid molecules incorporating the 1H-Benzimidazole-2-acetamide scaffold with a 1,3,4-oxadiazole moiety were evaluated against the NCI-60 human tumor cell line panel [1]. Several compounds demonstrated broad-spectrum antiproliferative activity at 10 µM. Notably, compounds 7b, 7g, 7h, 7k, and 7l showed potent activity against MDA-MB-231 triple-negative breast cancer (TNBC) cells, with IC50 values ranging from 1.92 to 3.69 µM [1]. This indicates a clear structure-activity relationship where the specific hybrid scaffold confers a unique mechanism of action (ferroptosis induction) and enhanced potency against a clinically challenging cancer subtype [1].

Anticancer Triple-Negative Breast Cancer Ferroptosis

Optimized Application Scenarios for 1H-Benzimidazole-2-acetamide (CAS 60792-56-5) in Drug Discovery and Chemical Biology


Carbonic Anhydrase Inhibitor Lead Optimization

Given its demonstrated 2.1-fold improvement in hCA-II inhibition over a close analog (IC50 4.12 µM vs 8.64 µM), 1H-Benzimidazole-2-acetamide is an optimal starting scaffold for medicinal chemistry campaigns targeting carbonic anhydrase-related diseases such as glaucoma, epilepsy, and cancer [1].

Acetylcholinesterase Inhibitor Development for Neurodegenerative Diseases

The sub-micromolar AChE inhibitory activity (IC50 = 0.936 µM) observed for a derivative of this scaffold positions it as a high-value template for developing next-generation therapeutics for Alzheimer's disease and other forms of dementia [1].

Ferroptosis-Inducing Anticancer Agent Design

The 1,3,4-oxadiazole-benzimidazole/acetamide hybrids derived from this core compound have shown potent, single-digit micromolar IC50 values (1.92-3.69 µM) against triple-negative breast cancer cells via a unique ferroptosis mechanism, making it a promising chemotype for developing therapies against this difficult-to-treat cancer [2].

Optimization of ADME Properties in Benzimidazole-Based Drugs

With a LogP of 1.29, which is more favorable than many methylated analogs (LogP ~1.90), 1H-Benzimidazole-2-acetamide serves as an excellent starting point for designing drug candidates with improved solubility and bioavailability profiles, reducing the need for extensive formulation work [3].

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